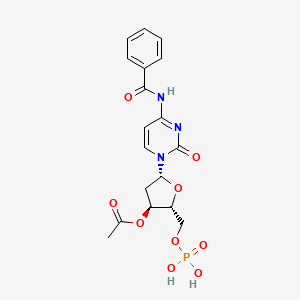

3'-O-Acetyl-N-benzoyl-2'-deoxycytidine 5'-(dihydrogen phosphate)

Description

3'-O-Acetyl-N-benzoyl-2'-deoxycytidine 5'-(dihydrogen phosphate) is a modified nucleoside derivative with critical protective groups and a phosphate moiety. Its structure includes:

- N-Benzoyl protection at the cytidine base, enhancing stability during chemical synthesis by preventing unwanted side reactions .

- 3'-O-Acetyl group, which temporarily blocks the 3'-hydroxyl, facilitating controlled oligonucleotide assembly in solid-phase synthesis .

- 5'-(dihydrogen phosphate), enabling enzymatic phosphorylation or integration into nucleic acid backbones .

This compound serves as an intermediate in oligonucleotide synthesis, particularly for therapeutic or diagnostic applications requiring precise modification .

Properties

CAS No. |

23701-96-4 |

|---|---|

Molecular Formula |

C18H20N3O9P |

Molecular Weight |

453.3 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate |

InChI |

InChI=1S/C18H20N3O9P/c1-11(22)29-13-9-16(30-14(13)10-28-31(25,26)27)21-8-7-15(20-18(21)24)19-17(23)12-5-3-2-4-6-12/h2-8,13-14,16H,9-10H2,1H3,(H2,25,26,27)(H,19,20,23,24)/t13-,14+,16+/m0/s1 |

InChI Key |

XMAGDCHZWKOIIZ-SQWLQELKSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC(=O)OC1CC(OC1COP(=O)(O)O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the benzamido group and the phosphonooxy moiety. Key steps include:

Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Benzamido Group: This step involves the reaction of the tetrahydrofuran intermediate with benzoyl chloride in the presence of a base.

Addition of the Phosphonooxy Moiety: This is typically done using phosphorylation reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the benzamido group, converting it to an amine.

Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products:

Oxidation Products: Oxidized derivatives of the tetrahydrofuran ring.

Reduction Products: Amines derived from the reduction of the benzamido group.

Substitution Products: Compounds with substituted phosphonooxy groups.

Scientific Research Applications

Chemistry:

Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Material Science: It can be used in the synthesis of advanced materials with unique properties.

Biology:

Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the study of metabolic pathways.

Molecular Probes: It can be used as a molecular probe in biochemical assays.

Medicine:

Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry:

Polymer Synthesis: The compound can be used in the synthesis of specialized polymers with unique properties.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets. The benzamido group can interact with enzymes or receptors, inhibiting their activity. The phosphonooxy moiety can participate in phosphorylation reactions, affecting various biochemical pathways. Overall, the compound’s effects are mediated through its ability to bind to and modulate the activity of specific proteins and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2'-Deoxy-3-(oxidomethyl)cytidine 5'-(dihydrogen phosphate)

- Structural Difference : Features a 3'-oxidomethyl group instead of 3'-O-acetyl .

- Applications : Likely used in studies of oxidative DNA damage or repair mechanisms .

2',3'-Dideoxycytidine 5'-monophosphate

- Structural Difference : Lacks both 2' and 3' hydroxyl groups .

- Biochemical Impact : The absence of hydroxyl groups prevents further phosphorylation at these positions, making it a chain terminator in DNA synthesis (e.g., in antiviral therapies) .

- Stability : Enhanced resistance to exonuclease degradation compared to the target compound .

5'-O-DMT-N4-ethylcytidine 3'-CE Phosphoramidite

- Protecting Groups: Uses a 5'-dimethoxytrityl (DMT) group and 3'-cyanoethyl (CE) phosphoramidite instead of 3'-O-acetyl and 5'-phosphate .

- Synthesis Utility : The CE group simplifies deprotection during oligonucleotide synthesis, while DMT aids in purification via trityl affinity .

- Molecular Weight : Higher (783.85 g/mol vs. ~400–500 g/mol for the target compound) due to bulky substituents .

5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Derivatives

- Functionalization : Contains a 5-hydroxymethyl group on the base, critical for epigenetic regulation studies .

- Phosphoramidite Compatibility : Unlike the acetylated compound, 5hmdC derivatives require silyl protection (e.g., TBDMS) for 5-hydroxyl stability during synthesis .

Comparative Data Table

*Estimated based on analogous structures.

Biological Activity

3'-O-Acetyl-N-benzoyl-2'-deoxycytidine 5'-(dihydrogen phosphate) is a modified nucleoside with significant implications in molecular biology and pharmacology. This compound, characterized by its unique structural modifications, exhibits various biological activities that make it a valuable tool in research and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3'-O-Acetyl-N-benzoyl-2'-deoxycytidine 5'-(dihydrogen phosphate) is C18H20N3O9P. Its structure includes:

- Deoxycytidine base : Provides the nucleoside framework.

- Acetyl group at the 3' position : Enhances stability and solubility.

- Benzoyl group at the N-1 position : Imparts additional chemical properties.

- Dihydrogen phosphate group at the 5' end : Essential for its role in biochemical pathways.

These structural features contribute to its potential as a substrate for polymerases, influencing DNA synthesis and potentially exhibiting antiviral properties by interfering with viral replication mechanisms .

Antiviral Properties

Research suggests that 3'-O-Acetyl-N-benzoyl-2'-deoxycytidine 5'-(dihydrogen phosphate) may possess antiviral activity. Its ability to act as a substrate for viral polymerases could inhibit viral replication by competing with natural nucleotides during nucleic acid synthesis. This characteristic is particularly relevant in the development of antiviral therapies targeting RNA viruses .

Enzyme Interactions

The compound has been studied for its interactions with various enzymes involved in nucleic acid metabolism. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to assess binding affinities and kinetic parameters, elucidating its mechanism of action as either an inhibitor or substrate in biochemical pathways .

Case Studies

-

Inhibition of Viral Polymerases :

A study demonstrated that modified nucleosides similar to 3'-O-Acetyl-N-benzoyl-2'-deoxycytidine effectively inhibited the activity of viral polymerases. The inhibition was quantified using enzyme assays, revealing a dose-dependent response, which underscores the potential utility of this compound in antiviral drug development. -

Cytotoxicity Assays :

In vitro cytotoxicity assays against various cancer cell lines have shown that structurally related compounds exhibit significant anti-proliferative effects. For instance, compounds with similar modifications were tested against human colon adenocarcinoma cells (Caco-2), demonstrating varying levels of cytotoxicity based on structural differences .

Comparative Analysis

The following table summarizes some compounds structurally related to 3'-O-Acetyl-N-benzoyl-2'-deoxycytidine 5'-(dihydrogen phosphate) and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3'-O-Acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) | Contains adenine instead of cytosine | Used primarily in RNA synthesis |

| 3',5'-Di-O-acetyl-N4-benzoyl-2'-deoxycytidine | Two acetyl groups; N4-benzoyl modification | Enhanced stability and solubility |

| 2',3'-Dideoxyxanthosine | Lacks both 2' and 3' hydroxyl groups | Known for its antiviral activity against HIV |

This comparative analysis illustrates how specific modifications can influence the biological properties of nucleoside analogs, highlighting the distinct biochemical roles that each compound may play .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.